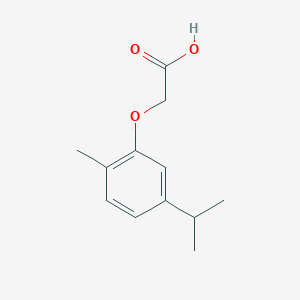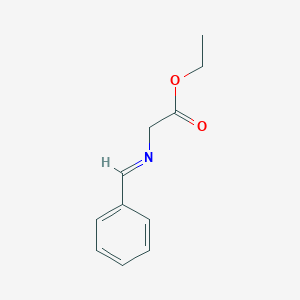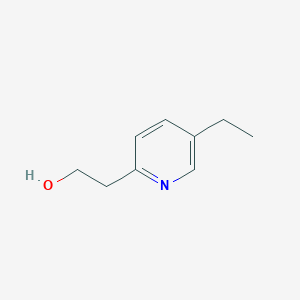
5-Ethyl-2-Pyridineethanol
Descripción general
Descripción
La 15-desoxi-Δ12,14-Prostaglandina A2 es un análogo sintético de la Prostaglandina A2. Comparte características estructurales comunes con la 15-desoxi-Δ12,14-Prostaglandina J2, que es un ligando para el receptor activado por proliferadores de peroxisomas γ (PPARγ) . Este compuesto es parte de la familia de las prostaglandinas, que son compuestos lipídicos derivados de ácidos grasos y tienen diversos efectos hormonales en los animales.
Aplicaciones Científicas De Investigación
La 15-desoxi-Δ12,14-Prostaglandina A2 tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la reactividad y la estabilidad de las prostaglandinas.
Biología: Sirve como una herramienta para investigar los roles biológicos de las prostaglandinas en los procesos celulares.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y como patrón de referencia en química analítica.
Safety and Hazards
Mecanismo De Acción
La 15-desoxi-Δ12,14-Prostaglandina A2 ejerce sus efectos uniéndose al receptor activado por proliferadores de peroxisomas γ (PPARγ), un receptor nuclear que regula la expresión génica . Esta unión conduce a la activación de diversas vías de señalización involucradas en la inflamación, la diferenciación celular y la apoptosis . El compuesto también actúa como un mediador electrófilo, modificando covalentemente las proteínas celulares a través de reacciones de adición de Michael .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La 15-desoxi-Δ12,14-Prostaglandina A2 se puede sintetizar a través de diversas reacciones químicas que involucran la deshidratación de la Prostaglandina D2 para producir las prostaglandinas de la serie J . La preparación implica el uso de disolventes como el dimetilsulfóxido (DMSO), el polietilenglicol (PEG300) y el Tween 80 . El compuesto se formula típicamente en soluciones como acetato de metilo, dimetilformamida (DMF) y etanol .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para la 15-desoxi-Δ12,14-Prostaglandina A2 no están ampliamente documentados, el enfoque general implica la síntesis a gran escala utilizando los disolventes y reactivos mencionados anteriormente en condiciones controladas para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
La 15-desoxi-Δ12,14-Prostaglandina A2 se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo típicamente a temperaturas y presiones controladas para garantizar la formación del producto deseado.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.
Comparación Con Compuestos Similares
La 15-desoxi-Δ12,14-Prostaglandina A2 es similar a otras prostaglandinas como la 15-desoxi-Δ12,14-Prostaglandina J2 y la Prostaglandina A2 . Es única en sus características estructurales específicas y su capacidad para actuar como ligando para PPARγ . Otros compuestos similares incluyen:
15-desoxi-Δ12,14-Prostaglandina J2: Conocida por sus propiedades antiinflamatorias y antitumorales.
Prostaglandina A2: Comparte similitudes estructurales pero difiere en su actividad biológica.
Estas comparaciones resaltan las propiedades únicas de la 15-desoxi-Δ12,14-Prostaglandina A2, lo que la convierte en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
2-(5-ethylpyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-8-3-4-9(5-6-11)10-7-8/h3-4,7,11H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJMXIPHUCDRAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200276 | |
| Record name | 5-Ethyl-2-pyridineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5223-06-3 | |
| Record name | 5-Ethyl-2-pyridineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5223-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-2-pyridineethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005223063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethyl-2-pyridineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethylpyridine-2-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.659 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-ETHYL-2-PYRIDINEETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6F6RCV39P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-bromo-N-[[1-[(4-fluorophenyl)methyl]pyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide](/img/structure/B19748.png)
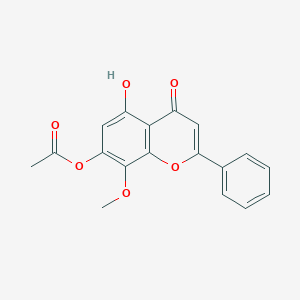
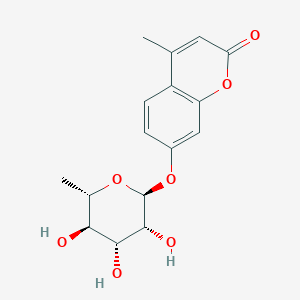

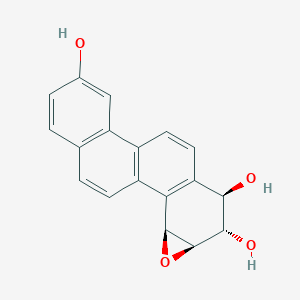
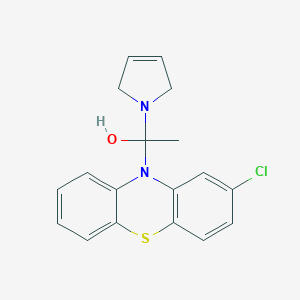
![methyl (2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoate](/img/structure/B19785.png)

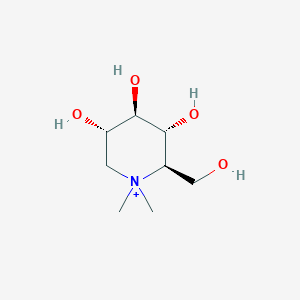

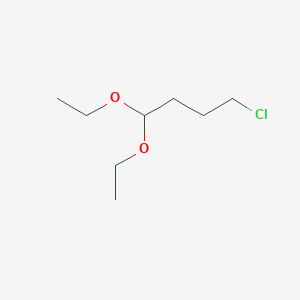
![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)
